(S)-prothioconazole

Beschreibung

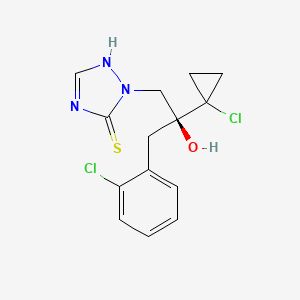

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H15Cl2N3OS |

|---|---|

Molekulargewicht |

344.3 g/mol |

IUPAC-Name |

2-[(2S)-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21)/t14-/m0/s1 |

InChI-Schlüssel |

MNHVNIJQQRJYDH-AWEZNQCLSA-N |

SMILES |

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |

Isomerische SMILES |

C1CC1([C@](CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |

Kanonische SMILES |

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |

Herkunft des Produkts |

United States |

Stereochemical Aspects and Enantiomeric Research of Prothioconazole

Structural Chirality and Enantiomeric Configuration of Prothioconazole (B1679736)

Prothioconazole contains an asymmetrical carbon atom, resulting in a pair of enantiomers, typically referred to as R and S forms. Its major metabolite, prothioconazole-desthio, also exhibits chirality due to an asymmetric carbon atom. researchgate.net

Absolute Configuration Determination of (S)-Prothioconazole and Related Stereoisomers

The absolute configurations of prothioconazole and prothioconazole-desthio enantiomers have been determined through various analytical techniques, including optical rotation detection and electronic circular dichroism (ECD) spectroscopy. researchgate.netacs.orgnih.gov Studies have confirmed the absolute configurations as R-(+)- and S-(-)-prothioconazole, and R-(-)- and S-(+)-prothioconazole-desthio. researchgate.net The elution order of these enantiomers on a Lux Cellulose-3 chiral column has been established as R-prothioconazole-desthio, S-prothioconazole-desthio, R-prothioconazole, and S-prothioconazole. acs.orgnih.gov Experimental ECD spectra of the enantiomers have been compared to predicted ECD spectra of different conformers to confirm their absolute configurations. acs.org

Conformational Analysis of this compound in Biological and Environmental Systems

Conformational analysis of this compound is important for understanding its interactions in complex biological and environmental matrices. While specific detailed conformational analysis studies focusing solely on this compound were not extensively found, research on the binding of chiral triazole fungicides, including prothioconazole enantiomers, to proteins like bovine serum albumin (BSA) provides insights into their behavior in biological systems. Hydrophobic interactions are reported to dominate the binding process of chiral prothioconazole to BSA. The difference in chiral isomerism leads to a stronger binding ability of S-prothioconazole compared to the R-enantiomer. Both configurations can alter the conformation of BSA, with the S-enantiomer exhibiting a more significant effect on the protein structure. researchgate.net This suggests that the conformation of this compound plays a role in its interaction with biological macromolecules.

In environmental systems, the behavior of prothioconazole enantiomers, including their degradation and transformation, is influenced by their structure and conformation. Enantioselective degradation of prothioconazole has been observed in soil under field conditions, with the R-enantiomer degrading preferentially. researchgate.netacs.orgnih.govresearchgate.netresearchgate.net This enantioselectivity in degradation highlights the different conformational preferences or interactions of the enantiomers within the soil matrix and microbial communities. The half-lives of R-prothioconazole and S-prothioconazole in soil have been reported as 0.48 and 0.60 days, respectively, under specific conditions. acs.org

Enantioselective Synthetic Methodologies for this compound

The synthesis of enantiomerically pure this compound is of interest due to potential differences in the biological activity and environmental fate of the individual enantiomers. While the manufacturing process for the technical grade of prothioconazole typically yields a 50:50 racemate studylib.net, research into enantioselective synthetic methodologies aims to produce enriched or pure enantiomers.

Chemoenzymatic and Asymmetric Catalytic Approaches to this compound Synthesis

Research into enantioselective synthesis of chiral molecules, including triazole fungicides, often explores chemoenzymatic and asymmetric catalytic approaches. While direct examples specifically detailing the chemoenzymatic or asymmetric catalytic synthesis of this compound were not prominently found in the search results, the broader field of asymmetric synthesis of chiral triazole fungicides provides relevant context. Studies have investigated chemoenzymatic asymmetric synthesis of other chiral triazole fungicides, such as (R)-tebuconazole, using enzymes like epoxide hydrolase. researchgate.net This indicates the potential for applying similar enzymatic or catalytic strategies to the synthesis of prothioconazole enantiomers. Asymmetric catalysis, involving chiral catalysts, is another common approach for achieving enantioselectivity in chemical reactions. The development of such methodologies for prothioconazole would likely involve identifying suitable chiral catalysts and reaction conditions that favor the formation of the (S)-enantiomer.

Optimization of Stereoselective Reaction Pathways and Yields

Optimizing stereoselective reaction pathways and yields is a critical aspect of developing efficient enantioselective synthesis methods. This involves carefully controlling reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the formation of the desired enantiomer and minimize the formation of the other. For the potential enantioselective synthesis of this compound, research would focus on identifying reaction conditions that promote a high enantiomeric excess (ee) of the S-isomer. This could involve screening different chiral catalysts or enzymes, optimizing substrate concentrations, and refining purification procedures to obtain high enantiomeric purity and yield.

Enantiomeric Purity and Scalability in this compound Production Research

Achieving high enantiomeric purity and ensuring the scalability of the synthesis are crucial for the practical production of this compound. Enantiomeric purity is typically assessed using chiral analytical techniques such as chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) with chiral stationary phases. researchgate.netresearchgate.net Methods for the enantioselective determination of prothioconazole and its metabolite in various samples have been developed using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with chiral columns. researchgate.netacs.orgnih.govup.pt These methods are essential for monitoring the enantiomeric composition during synthesis and in environmental and biological samples.

Scalability research focuses on transitioning laboratory-scale enantioselective synthesis methods to larger-scale production while maintaining high enantiomeric purity and yield. This involves addressing challenges such as catalyst recycling, reaction efficiency, and downstream processing. While specific details on the large-scale enantioselective production of this compound were not extensively found, the development of efficient chiral separation methods and optimized synthetic routes are foundational for potential scalable production. The ability to obtain enantiomers with high purity (e.g., ≥99.39% purity for prothioconazole enantiomers used in research) has been demonstrated at a smaller scale acs.org, indicating the feasibility of achieving high enantiomeric enrichment. Further research would be required to translate these achievements to an industrial scale while ensuring cost-effectiveness and environmental sustainability.

Molecular and Biochemical Mechanisms of S Prothioconazole Antifungal Action

Enantioselective Inhibition of Cytochrome P450 14α-Demethylase (CYP51)

Prothioconazole (B1679736) exists as a racemic mixture of two enantiomers, (R)-prothioconazole and (S)-prothioconazole wppdb.commdpi.commdpi.com. Research has demonstrated that the antifungal activity of prothioconazole is stereoselective, with the enantiomers exhibiting differential potency mdpi.comresearchgate.netnih.govnih.gov.

Comparative Binding Affinities of this compound Enantiomers to Fungal CYP51

Studies investigating the interaction of prothioconazole enantiomers with fungal CYP51 have revealed differences in their binding affinities. For instance, research on Fusarium oxysporum f. sp. cubense (Foc TR4) indicated that the (R)-enantiomer of prothioconazole showed a better binding affinity with CYP51 than the (S)-enantiomer researchgate.netnih.govnih.govresearchgate.net. Surface plasmon resonance (SPR) and molecular docking studies have illuminated these stereoselective interactions at the target site researchgate.netnih.govnih.govresearchgate.net. While the racemic mixture and both enantiomers can stimulate Cytochrome P450 enzyme activities, the stimulation effect of (R)-prothioconazole was observed to be greater than that of this compound in Foc TR4 mdpi.com.

Data on the binding affinities of prothioconazole enantiomers to CYP51 can be complex and depend on the fungal species studied. However, studies often highlight the differential binding characteristics.

| Enantiomer | Fungal Species | Binding Affinity to CYP51 | Reference |

| (R)-Prothioconazole | Fusarium oxysporum TR4 | Better binding | researchgate.netnih.gov |

| This compound | Fusarium oxysporum TR4 | Weaker binding | researchgate.netnih.gov |

| (S)-Desthio-prothioconazole | Saccharomyces cerevisiae | Tight type II binding | cabidigitallibrary.org |

| (R)-Desthio-prothioconazole | Saccharomyces cerevisiae | Tight type II binding | cabidigitallibrary.org |

Note: Binding affinity can be quantified by various parameters (e.g., Kd, IC50), and direct comparisons between studies may be limited due to different methodologies and fungal species.

Spectroscopic and Structural Elucidation of this compound-CYP51 Interactions

Spectroscopic studies, particularly difference spectrophotometry, have been employed to understand the interaction between azole antifungals and CYP51. Classic azole inhibitors that coordinate directly with the heme iron of CYP51 typically produce a type II difference spectrum with a peak at 423-429 nm and a trough at 406-409 nm nih.govasm.orgasm.org. However, the interaction of prothioconazole with CYP51 has shown a novel spectrum, with a peak at 410 nm and a trough at 428 nm in Mycosphaerella graminicola (MgCYP51), indicating a different mechanism of inhibition compared to classical azoles like epoxiconazole, tebuconazole (B1682727), and triadimenol (B1683232) asm.orgasm.orgresearchgate.netnih.gov. This suggests that prothioconazole itself may not bind through direct coordination to the heme iron as the primary mode of interaction asm.orgnih.gov.

While structural data specifically on the binding of this compound to fungal CYP51 is not extensively detailed in the provided search results, molecular docking studies have been used to predict the binding modes of prothioconazole enantiomers researchgate.netnih.govnih.gov. These studies suggest that both enantiomers can stretch into the same hydrophobic pocket near the heme group in the active site of CYP51, interacting with specific residues mdpi.com. However, differences in the precise binding modes between the R and S enantiomers have been hypothesized to contribute to their differential activity nih.govresearchgate.net. Crystallographic studies of yeast CYP51 with desthio-prothioconazole enantiomers have provided structural insights, showing that both R and S enantiomers exhibit tight type II binding, but their side chains are positioned in opposite directions within the binding cavity cabidigitallibrary.org.

Differential Impact on Fungal Ergosterol (B1671047) Biosynthesis Pathway by Enantiomers

The enantioselective binding of prothioconazole enantiomers to CYP51 translates into differential impacts on the fungal ergosterol biosynthesis pathway. Studies have shown that the R-enantiomer is generally more effective than the S-enantiomer in inhibiting ergosterol biosynthesis nih.gov. Treatment of fungal cells with prothioconazole, prothioconazole-desthio, or other azoles like voriconazole (B182144) results in the accumulation of 14α-methylated sterol substrates, such as lanosterol (B1674476) and eburicol, and a concomitant depletion of ergosterol nih.govresearchgate.netnih.gov. This altered sterol profile confirms the inhibition of CYP51 activity in vivo nih.govnih.gov. The more potent inhibition of CYP51 by the more active enantiomer (typically R-prothioconazole or R-prothioconazole-desthio) leads to a more pronounced disruption of ergosterol production and consequently more severe morphological changes and impairment of membrane integrity in fungi researchgate.netnih.govnih.gov.

Role of Enantiomeric Metabolites in Antifungal Activity

Prothioconazole is a triazolinthione, and its antifungal activity is largely attributed to its conversion to an active metabolite, prothioconazole-desthio, which is a triazole nih.govresearchgate.netapsnet.orgfrontiersin.orgresearchgate.net. This metabolic conversion occurs in plants, animals, and within the fungi themselves fao.orgnih.govresearchgate.netapsnet.orgfrontiersin.org.

Prothioconazole-Desthio as a Key Enantiomeric Active Metabolite in Fungi

Prothioconazole-desthio has been identified as the primary active form responsible for inhibiting CYP51 activity in fungi nih.govresearchgate.netapsnet.orgresearchgate.net. Studies have shown that while prothioconazole itself may exhibit weaker binding to CYP51 and a different inhibition mechanism, prothioconazole-desthio binds tightly and inhibits CYP51 activity effectively nih.govresearchgate.netapsnet.org. Extracts from fungal cultures treated with prothioconazole have been found to contain prothioconazole-desthio, indicating its formation within the fungal cells nih.govresearchgate.net. This metabolic conversion is crucial for the antifungal action of prothioconazole nih.govresearchgate.net.

Like prothioconazole, prothioconazole-desthio is also a chiral molecule and exists as enantiomers, (R)-prothioconazole-desthio and this compound-desthio nih.gov. These enantiomeric metabolites also exhibit stereoselective antifungal activity nih.gov.

Mechanistic Contribution of this compound-Desthio to CYP51 Inhibition

Prothioconazole-desthio, as a triazole, is understood to inhibit CYP51 by the classical mechanism of azole antifungals, where the N-4 nitrogen atom of the triazole ring coordinates with the heme iron of CYP51, forming a stable complex nih.gov. This interaction prevents the binding of the natural substrate (lanosterol or 24-methyl dihydrolanosterol) and inhibits the demethylation reaction wikipedia.orgnih.gov. Prothioconazole-desthio binds noncompetitively to CYP51 with respect to the substrate, which is characteristic of tight-binding azole inhibitors nih.govresearchgate.net.

While the R-enantiomer of prothioconazole-desthio has generally been reported as more potent against fungal pathogens and more effective in inhibiting ergosterol biosynthesis compared to the S-enantiomer nih.gov, both enantiomers of desthio-prothioconazole have shown tight binding to fungal CYP51 in some studies, exhibiting type II binding spectra cabidigitallibrary.org. The differential activity between the enantiomers of prothioconazole-desthio is likely due to stereoselective interactions with the amino acid residues within the CYP51 active site, influencing the precise orientation and stability of the inhibitor-enzyme complex nih.govcabidigitallibrary.org.

Downstream Cellular and Physiological Effects in Fungi

The primary molecular target of this compound, like its racemate and other azole fungicides, is the inhibition of CYP51. This disruption in ergosterol biosynthesis triggers a cascade of downstream effects within the fungal cell, impacting various cellular structures and physiological processes essential for growth, development, and survival fao.orgmdpi.comcabidigitallibrary.org.

Enantiomer-Specific Effects on Fungal Cell Membrane Integrity and Morphology

The disruption of ergosterol biosynthesis by prothioconazole enantiomers, including this compound, directly impacts the integrity and morphology of the fungal cell membrane fao.org. Ergosterol is essential for maintaining membrane fluidity, permeability, and the proper functioning of membrane-bound enzymes mdpi.com. Its depletion, coupled with the accumulation of aberrant sterols, compromises membrane structure, leading to increased permeability and leakage of cellular contents researchgate.netmdpi.com.

Studies investigating the enantiomer-specific effects of prothioconazole have shown differences in their impact on fungal morphology and membrane integrity. For instance, research on Fusarium oxysporum f. sp. cubense (Foc TR4) demonstrated that the (R)-enantiomer of prothioconazole led to more severe morphological changes and impairment in membrane integrity compared to the (S)-enantiomer researchgate.netmdpi.comnih.gov. Morphological changes observed included mycelial twisting and the formation of granular aggregates, with the (R)-enantiomer causing more pronounced effects nih.gov.

Assessment of membrane integrity using techniques like propidium (B1200493) iodide (PI) staining has revealed that while both enantiomers can affect membrane permeability, the (R)-enantiomer often induces a greater uptake of PI, indicating more significant membrane damage researchgate.netmdpi.comsemanticscholar.org. For example, in one study, F. oxysporum f. sp. cubense treated with the (R)-enantiomer showed pronounced increases in relative electric conductivity (REC) over time, a measure of membrane damage, compared to the (S)-enantiomer, which showed a smaller, though significant, increase at higher concentrations mdpi.com.

While the (R)-enantiomer appears to contribute more significantly to the observed morphological changes and membrane integrity loss in some fungal species, the (S)-enantiomer can still exert these effects, albeit potentially to a lesser extent or at higher concentrations researchgate.netmdpi.com. The specific responses can vary depending on the fungal species and the concentration of the enantiomer mdpi.com.

Perturbations in Fungal Physiological Processes Induced by this compound

Beyond direct effects on membrane integrity and morphology, the inhibition of ergosterol biosynthesis by this compound leads to broader perturbations in various fungal physiological processes. The altered sterol composition of the membrane affects the activity of membrane-associated enzymes and transport systems crucial for nutrient uptake, waste removal, and maintaining cellular homeostasis mdpi.com.

The accumulation of toxic 14α-methylated sterols can further disrupt cellular functions. These aberrant sterols can interfere with the activity of enzymes involved in various metabolic pathways and potentially trigger oxidative stress cabidigitallibrary.orgresearchgate.netmdpi.comnih.gov. Studies have shown that prothioconazole treatment can lead to increased levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, and affect the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) researchgate.netmdpi.comnih.gov. While the (R)-enantiomer was found to cause a greater increase in MDA content and reduction in SOD and CAT activities compared to the (S)-enantiomer in F. oxysporum f. sp. cubense, this indicates that the (S)-enantiomer can also contribute to oxidative stress, potentially through similar mechanisms researchgate.netmdpi.comnih.gov.

Furthermore, the disruption of sterol biosynthesis can impact fungal growth rate, spore germination, and the ability of the fungus to cause disease researchgate.netmdpi.comresearchgate.net. Reduced ergosterol levels can impair cell division and elongation, leading to inhibited mycelial growth mdpi.com. The formation and germination of spores, processes dependent on intact cell membranes and proper physiological functioning, can also be adversely affected mdpi.com.

Table 1: Enantiomer-Specific Effects of Prothioconazole on Fusarium oxysporum f. sp. cubense (Foc TR4)

| Effect Measured | This compound | (R)-Prothioconazole | Comparison ((R) vs (S)) | Source |

| Mycelial Growth Inhibition | Slight inhibition at 0.8 μg/mL mdpi.com | Significant inhibition at 0.4 and 0.8 μg/mL mdpi.com | (R) more inhibitory | mdpi.com |

| Morphological Changes | Slight twisting nih.gov | Significantly more granular aggregates and vague septum nih.gov | (R) caused more severe changes | nih.gov |

| Membrane Integrity (REC) | Small but significant increase at 0.8 μg/mL mdpi.com | Pronounced increases at 0.4 and 0.8 μg/mL mdpi.com | (R) caused greater impairment | mdpi.com |

| MDA Content | Increased researchgate.netmdpi.com | Greater increase researchgate.netmdpi.comnih.gov | (R) caused higher MDA levels | researchgate.netmdpi.comnih.gov |

| SOD Activity | Reduced researchgate.netmdpi.com | Greater reduction researchgate.netmdpi.comnih.gov | (R) caused lower SOD activity | researchgate.netmdpi.comnih.gov |

| CAT Activity | Reduced researchgate.netmdpi.com | Greater reduction researchgate.netmdpi.comnih.gov | (R) caused lower CAT activity | researchgate.netmdpi.comnih.gov |

Note: Data is illustrative and based on findings from the cited research on Foc TR4. Specific effects and magnitudes may vary depending on the fungal species and experimental conditions.

Enantioselective Biological Efficacy and Pathogen Fungicide Interactions

Differential Antifungal Activity of (S)-Prothioconazole Against Diverse Plant Pathogens

Racemic prothioconazole (B1679736) is recognized for its systemic, protective, and curative action against diseases caused by fungi from the phyla Ascomycota, Basidiomycota, and the historical group Deuteromycota. epa.govjindunchemistry.com

Ascomycetes: This group includes some of the most destructive plant pathogens. Prothioconazole is effective against species such as Fusarium graminearum (causative agent of Fusarium head blight), Mycosphaerella graminicola (Septoria leaf blotch), Sclerotinia sclerotiorum (white mold), and Magnaporthe grisea (rice blast fungus). mdpi.comnih.govnih.govnih.gov

Basidiomycetes: This phylum includes the rust fungi. Prothioconazole is used to control various rusts, such as Puccinia spp., which affect a wide range of cereal crops. herts.ac.ukjindunchemistry.com

Deuteromycetes: This historical classification includes fungi for which a sexual stage has not been observed. Prothioconazole shows activity against pathogens like Alternaria triticina and Exserohilum turcicum. nih.gov

While the racemate is effective against these broad classes, studies on the individual enantiomers consistently demonstrate that the (R)-form is primarily responsible for this activity. The (S)-enantiomer shows weak to negligible activity against these same pathogens. researchgate.netnih.gov

Comparative studies conducted both in laboratory settings (in vitro) and on plants (in planta) have quantified the stark differences in fungicidal potency between the (S)- and (R)-enantiomers of prothioconazole. The (R)-enantiomer is consistently shown to be orders of magnitude more active than the (S)-enantiomer.

One study investigating Fusarium head blight found that the fungicidal activity of R-(-)-prothioconazole against Fusarium graminearum was 9.12 to 17.73 times higher than that of S-(+)-prothioconazole under various conditions. nih.gov An even greater difference was observed in research on Fusarium wilt of banana, caused by Fusarium oxysporum f. sp. cubense Tropical Race 4 (TR4). nih.gov In this case, the bioactivity of the (R)-enantiomer was approximately 33 times higher than that of the (S)-enantiomer. nih.gov The half-maximal effective concentration (EC₅₀) value—the concentration required to inhibit 50% of fungal growth—for (R)-prothioconazole was 0.78 µg/mL, whereas the EC₅₀ for this compound was 25.31 µg/mL. mdpi.comnih.gov

Further research across a broader range of five key plant pathogens revealed that the (-)-prothioconazole (the R-enantiomer) was between 85 and 2768 times more active than the (+)-prothioconazole (the S-enantiomer). nih.govnih.gov This highlights a profound stereospecificity in the biological action of the fungicide.

| Fungal Pathogen | This compound EC₅₀ (µg/mL) | (R)-Prothioconazole EC₅₀ (µg/mL) | Activity Ratio (R vs. S) | Reference |

|---|---|---|---|---|

| Fusarium oxysporum f. sp. cubense (TR4) | 25.31 | 0.78 | ~33x higher | mdpi.comnih.gov |

| Fusarium graminearum | Activity of R-enantiomer was 9.12-17.73 times higher | 9.12-17.73x higher | nih.gov | |

| Magnaporthe grisea & Puccinia triticina | Activity of R-enantiomer was 113-2768 times greater | 113-2768x higher | researchgate.net | |

| Various pathogens including Alternaria triticina and Fusarium avenaceum | Activity of R-enantiomer was 85-2768 times more active | 85-2768x higher | nih.govnih.gov |

The differential activity of the prothioconazole enantiomers extends to specific stages of the fungal life cycle, including the growth of the fungal body (mycelium) and the germination of spores, which are crucial for infection. nih.govpomais.com

Studies on F. oxysporum TR4 demonstrated that the (S)-enantiomer has a very limited effect on mycelial growth. nih.gov At a concentration of 0.80 µg/mL, this compound only slightly inhibited growth, whereas the (R)-enantiomer caused significant inhibition at concentrations of 0.40 µg/mL and 0.80 µg/mL. nih.gov Similarly, spore germination was significantly inhibited by (R)-prothioconazole, while this compound had only a minor inhibitory effect at the highest tested concentration. mdpi.comnih.gov

Regarding pathogenesis, the ability of a fungus to cause disease, research on prothioconazole-resistant mutants of F. graminearum showed that these mutants had significantly reduced pathogenicity on wheat seedlings. mdpi.com This suggests that the molecular target's interaction with the fungicide is critical for the infection process and that the weaker binding or interaction of the (S)-enantiomer results in its poor fungicidal performance. mdpi.commdpi.com

Factors Influencing Enantioselective Efficacy in Agricultural Systems

Modern fungicide formulations are complex systems designed to maximize the delivery and uptake of the active ingredient. adama.comadama.com Advanced formulations for racemic prothioconazole have been developed to enhance its performance. For instance, ADAMA's 'Asorbital™' formulation technology utilizes a specific combination of solvents and adjuvants that improves the fungicide's penetration into the leaf and enhances its systemic movement throughout the plant. adama.comadama.com This leads to more efficient delivery of the active ingredient to the site of action within the fungal cells. adama.com Trials have shown that such formulations can provide a notable improvement in disease control compared to standard formulations. adama.comadama.com

Another innovative approach involves using plasma technology to apply a thin bilayer coating containing prothioconazole to seeds. nih.gov This method was shown to significantly increase the efficacy of the fungicide against Fusarium species on maize seedlings compared to conventional seed treatment. nih.gov While these technologies are designed for the racemic mixture, they improve the delivery of the total active ingredient, including the (S)-enantiomer, to the plant. However, current research does not indicate that these formulations selectively alter the enantiomeric ratio or specifically enhance the limited biological activity of this compound.

To broaden the spectrum of control and manage fungicide resistance, prothioconazole is often applied in combination with other fungicides. epa.govnih.gov These mixtures can sometimes result in a synergistic effect, where the combined fungicidal activity is greater than the sum of the individual components.

Research and commercial products have demonstrated synergistic or additive effects between racemic prothioconazole and a variety of other fungicides with different modes of action. nih.govepo.orgepo.org These partners include:

Demethylation Inhibitors (DMIs): Fungicides from the same chemical group, such as tebuconazole (B1682727) and prochloraz. epo.orgresearchgate.net

Strobilurins (QoIs): Respiration inhibitors like azoxystrobin (B1666510), trifloxystrobin, and pyraclostrobin. nih.govepo.org

Succinate Dehydrogenase Inhibitors (SDHIs): Another class of respiration inhibitors, including bixafen (B1247100) and fluxapyroxad. nih.govepo.org

Botanical Compounds: A study also found that Taxodium 'zhongshansha' essential oil (TZEO) had a synergistic effect with prothioconazole against Fusarium graminearum. researchgate.net

These interactions are documented for the racemic mixture. There is currently a lack of specific research into whether the (S)-enantiomer contributes to these synergistic effects or if the synergy occurs primarily with the more active (R)-enantiomer.

| Fungicide/Compound Class | Specific Examples | Reference |

|---|---|---|

| Demethylation Inhibitors (DMIs) | Tebuconazole, Prochloraz, Epoxiconazole | epo.orgepo.orgresearchgate.net |

| Strobilurins (QoIs) | Azoxystrobin, Trifloxystrobin, Pyraclostrobin | nih.govepo.org |

| Succinate Dehydrogenase Inhibitors (SDHIs) | Bixafen, Fluxapyroxad | nih.govepo.org |

| Botanical Essential Oils | Taxodium 'zhongshansha' essential oil (TZEO) | researchgate.net |

Host Plant Responses and Enantiomeric Fungicide Interactions

Beyond its direct interaction with fungal pathogens, prothioconazole is known to influence the host plant's innate defense systems. A key aspect of this interaction is the induction of Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity in plants. This response is often mediated by the signaling molecule salicylic (B10762653) acid.

While research has established that the application of racemic prothioconazole can lead to an accumulation of salicylic acid in plants, thereby triggering SAR, the specific contributions of the individual (S) and (R) enantiomers to this induction are not as extensively documented. The prevailing fungicidal activity of the (R)-enantiomer has led to a greater focus on its direct anti-fungal properties.

The fungicidal activity of prothioconazole enantiomers is markedly different, with the (R)-enantiomer consistently showing significantly higher efficacy against a range of fungal pathogens compared to the (S)-enantiomer. This enantioselective difference is quantified by the half-maximal effective concentration (EC50), which measures the concentration of a fungicide required to inhibit 50% of fungal growth. A lower EC50 value indicates higher fungicidal activity.

Studies have shown that the EC50 values for the (R)-enantiomer are substantially lower than those for the (S)-enantiomer across various fungal species. For instance, in the case of Fusarium graminearum, the causative agent of Fusarium head blight in wheat, the fungicidal activity of R-(-)-prothioconazole was found to be 9.12 to 17.73 times higher than that of S-(+)-prothioconazole. nih.gov Similarly, against pathogens like Alternaria triticina, Exserohilum turcicum, Fusarium avenaceum, and rice blast fungus, (-)-prothioconazole was 85 to 2768 times more active than (+)-prothioconazole. nih.gov

This pronounced difference in efficacy underscores the stereospecific nature of the interaction between prothioconazole and its target site in the fungus, the sterol 14α-demethylase enzyme. The three-dimensional structure of the (R)-enantiomer allows for a more effective binding to the active site of this enzyme, leading to a more potent disruption of fungal cell membrane synthesis.

Below is a data table summarizing the enantioselective biological efficacy of prothioconazole enantiomers against various fungal pathogens, based on reported EC50 values.

| Fungal Pathogen | This compound EC50 (mg/L) | (R)-Prothioconazole EC50 (mg/L) | Reference |

| Fusarium graminearum | - | - | nih.gov |

| Alternaria triticina | >25 | 0.02 ± 0.00 | nih.gov |

| Exserohilum turcicum | >25 | 0.01 ± 0.00 | nih.gov |

| Fusarium avenaceum | >25 | 0.03 ± 0.01 | nih.gov |

| Rice blast fungus | 19.23 ± 1.01 | 0.01 ± 0.00 | nih.gov |

| Wheat phytoalexin | 21.98 ± 0.98 | 0.26 ± 0.02 | nih.gov |

Table 1: Enantioselective Biological Efficacy of Prothioconazole Enantiomers

Note: Specific EC50 values for F. graminearum were not provided in the cited source, but the relative activity difference was reported.

Fungal Resistance Mechanisms and Strategies for Resistance Management

Genetic and Molecular Basis of Prothioconazole (B1679736) Resistance in Fungal Pathogens

Resistance to DMI fungicides like prothioconazole is principally associated with three key mechanisms: modifications in the amino acid sequence of the target protein CYP51, overexpression of the CYP51 gene, and overexpression of efflux pumps that actively remove the fungicide from the fungal cell. researchgate.netnih.gov

The primary target for prothioconazole is the cytochrome P450 sterol 14α-demethylase enzyme, encoded by the Cyp51 gene, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. mdpi.comnih.gov Genetic alterations in this gene are a major cause of resistance.

Point mutations in the coding region of the Cyp51 gene can lead to amino acid substitutions in the enzyme. nih.gov These changes can reduce the binding affinity of prothioconazole to the CYP51 enzyme, thereby diminishing its inhibitory effect. nih.gov For example, in laboratory mutants of Fusarium oxysporum f. sp. niveum, two specific mutations resulting in amino acid changes in the CYP51A protein were identified in isolates with intermediate and high resistance to prothioconazole. mdpi.com Similarly, studies on Fusarium graminearum have identified multiple mutations in the FgCYP51B and FgCYP51A sequences that are likely associated with prothioconazole resistance. researchgate.net In some fungal species, such as Zymoseptoria tritici, the S524T mutation in the CYP51 protein has been shown to decrease sensitivity to azoles, including prothioconazole.

In addition to mutations within the gene itself, modifications in the promoter region upstream of the Cyp51 gene can also confer resistance. mdpi.com Insertions or deletions in this region can lead to the overexpression of the Cyp51 gene, resulting in higher levels of the target enzyme and requiring a higher concentration of the fungicide to achieve effective inhibition.

Table 1: Documented Mutations in Fungal Pathogens Associated with Prothioconazole Resistance

| Fungal Pathogen | Gene | Mutation/Substitution | Reference |

|---|---|---|---|

| Fusarium graminearum | FgCYP51A, FgCYP51B, FgCYP51C | Various amino acid substitutions | researchgate.netcabidigitallibrary.org |

| Fusarium oxysporum f. sp. niveum | CYP51A | Two mutations conferring amino acid changes | mdpi.com |

| Fusarium pseudograminearum | FpCYP51C | Conserved substitutions M63I, A205S, and I246V | nih.gov |

Beyond target site mutations, fungal pathogens can develop resistance by increasing the production of the CYP51 enzyme, a mechanism known as target gene overexpression. mdpi.com Research on Fusarium oxysporum f. sp. niveum mutants demonstrated a significant increase in the expression of the CYP51A gene, with a four-fold increase observed in highly resistant isolates compared to sensitive ones. mdpi.com

Another critical mechanism is the increased activity of efflux pumps, which are transport proteins embedded in the fungal cell membrane. nih.gov These pumps, particularly those belonging to the ATP-binding cassette (ABC) transporter and Major Facilitator Superfamily (MFS) transporter families, actively expel fungicides from the cell, reducing the intracellular concentration of the active ingredient at the target site. nih.gov The overexpression of genes encoding these transporters is a well-documented mechanism of resistance to azole fungicides. researchgate.net While direct studies linking specific efflux pump overexpression to (S)-prothioconazole resistance are part of ongoing research, this mechanism is a recognized contributor to general DMI resistance.

Enantioselective Resistance Development and Cross-Resistance Patterns

Prothioconazole is a chiral molecule, existing as two non-superimposable mirror images known as enantiomers: this compound and (R)-prothioconazole. This chirality can influence its biological activity and the development of resistance.

Current scientific research indicates a significant difference in the fungicidal activity between the two enantiomers of prothioconazole. Studies have demonstrated that the (R)-enantiomer exhibits substantially higher antifungal activity against various pathogens, including Fusarium oxysporum and Fusarium graminearum, compared to the (S)-enantiomer. mdpi.comnih.gov For instance, against Fusarium oxysporum f. sp. cubense tropical race 4 (Foc TR4), the bioactivity of (R)-prothioconazole was found to be approximately 33 times higher than that of this compound. mdpi.com

This enhanced efficacy of the (R)-enantiomer is attributed to its stronger binding affinity to the target enzyme, CYP51. mdpi.com Because the (R)-enantiomer exerts a much stronger selective pressure on the fungal population, the evolution of resistance mechanisms is primarily driven by exposure to this more active form. Consequently, there is currently no evidence to suggest that fungal pathogens are evolving resistance specifically to the less active this compound enantiomer. Resistance development is a response to the most potent fungicidal component, which in this case is (R)-prothioconazole.

Table 2: Enantioselective Fungicidal Activity of Prothioconazole Enantiomers

| Fungal Pathogen | Parameter | (R)-Prothioconazole | This compound | Activity Ratio (R/S) | Reference |

|---|---|---|---|---|---|

| Fusarium oxysporum f. sp. cubense TR4 | EC₅₀ | 0.78 µg/mL | 25.31 µg/mL | ~33x higher activity | mdpi.com |

| Fusarium graminearum | Fungicidal Activity | Significantly Higher | Lower | 9.12-17.73x higher activity | nih.gov |

Cross-resistance occurs when the development of resistance to one fungicide confers resistance to other fungicides within the same chemical group or with the same mode of action. Understanding these patterns is vital for designing effective fungicide rotation programs.

Studies on prothioconazole have yielded varied results regarding cross-resistance with other DMI fungicides, suggesting that the phenomenon can be pathogen-specific.

In laboratory mutants of Fusarium graminearum, no evidence of cross-resistance was found between prothioconazole and other commonly used fungicides, including the DMI fungicides tebuconazole (B1682727) and prochloraz. researchgate.netcabidigitallibrary.org

Similarly, a study on Fusarium pseudograminearum found no cross-resistance between prothioconazole and the DMI fungicides tebuconazole, prochloraz, and flutriafol. nih.govnih.gov

Conversely, in Stagonosporopsis citrulli, isolates highly resistant to tebuconazole were also found to be moderately resistant to difenoconazole (B1670550) and prothioconazole, indicating a degree of cross-resistance.

These findings highlight the complexity of cross-resistance and emphasize the need for pathogen-specific testing when formulating resistance management strategies. The absence of cross-resistance in some major pathogens like Fusarium species is a positive attribute, suggesting prothioconazole can remain effective even when resistance to other DMIs has developed. cabidigitallibrary.org

Innovative Strategies for Resistance Management

To combat the evolution of fungicide resistance, a multi-faceted approach integrating various control measures is essential. The goal of these strategies is to reduce the selection pressure on fungal populations, thereby preserving the efficacy of fungicides like prothioconazole. epa.gov

Key innovative and established strategies include:

Fungicide Rotation and Alternation: Avoiding the repeated use of fungicides with the same mode of action is a cornerstone of resistance management. epa.gov Fungicides should be rotated or used in alternation, incorporating products from different Fungicide Resistance Action Committee (FRAC) groups. This diversification of selection pressure can significantly delay the development of resistance. researchgate.net

Use of Mixtures: Applying a fungicide as a tank-mix with another product having a different mode of action can be an effective strategy. This approach makes it more difficult for a fungal pathogen to develop resistance, as it would need to overcome two distinct biochemical challenges simultaneously.

Optimizing Application Timing and Rates: Utilizing disease forecasting models to time fungicide applications precisely when they are most needed can prevent unnecessary treatments. epa.gov Adhering to labeled application rates is also crucial, as using suboptimal doses can contribute to the selection of less sensitive fungal isolates.

Monitoring and Diagnostics: Regular monitoring of fungal populations for shifts in fungicide sensitivity is critical. Molecular diagnostic tools can rapidly detect known resistance mutations, allowing for timely adjustments to management programs before control failures occur in the field.

By implementing these diverse strategies, the useful lifespan of this compound and other valuable fungicides can be extended, ensuring their continued role in sustainable crop protection.

Integrated Fungicide Rotation and Mixtures Incorporating this compound

To mitigate the development of resistance, this compound, as a component of the racemic prothioconazole product, is incorporated into Integrated Pest Management (IPM) programs that emphasize strategic fungicide use. The core principles of these programs are the rotation and mixture of fungicides with different modes of action (MoA), as classified by the Fungicide Resistance Action Committee (FRAC). Prothioconazole belongs to FRAC Group 3. researchgate.net

Fungicide Rotation: This strategy involves alternating the use of Group 3 fungicides like prothioconazole with fungicides from different FRAC groups within a growing season. mdpi.com This reduces the continuous selection pressure for resistance to any single mode of action. For instance, after applying a Group 3 fungicide, a grower might switch to a fungicide from the Quinone outside Inhibitor (QoI) group (FRAC Group 11) or the Succinate Dehydrogenase Inhibitor (SDHI) group (FRAC Group 7) before potentially returning to a Group 3 fungicide. researchgate.net

Fungicide Mixtures: Tank-mixing prothioconazole with one or more fungicides from different FRAC groups is another cornerstone of resistance management. researchgate.net Each component in the mixture should be effective against the target pathogen and used at a rate that provides disease control. This approach presents multiple modes of action simultaneously, making it more difficult for a fungal strain to develop resistance to all components at once. Prothioconazole is often co-formulated or mixed with fungicides such as azoxystrobin (B1666510) (QoI, Group 11) and various SDHI fungicides. researchgate.net

Research has demonstrated the enhanced efficacy of such integrated strategies, particularly when combined with host-plant resistance. Studies on Fusarium Head Blight (FHB) in wheat have shown that combining a moderately resistant wheat cultivar with a timely application of a prothioconazole + tebuconazole mixture can result in significantly better disease control than using either strategy alone. researchgate.netplos.orgresearchgate.net Management programs using a moderately resistant cultivar treated with this fungicide mixture have been shown to reduce FHB index by 71-76% and deoxynivalenol (B1670258) (DON) toxin contamination by 60-64%. researchgate.netplos.orgresearchgate.net

| Cultivar Resistance Level | Management Program | % Reduction in FHB Index | % Reduction in Deoxynivalenol (DON) |

|---|---|---|---|

| Moderately Resistant (MR) | Fungicide Application | 71 - 76% | 60 - 64% |

| Moderately Susceptible (MS) | Fungicide Application | 68 - 72% | 58 - 61% |

| Susceptible (S) | Fungicide Application | < 45% | < 45% |

Data derived from multi-year, multi-state field trials evaluating the combination of cultivar resistance and fungicide application on FHB and DON contamination. researchgate.netplos.orgresearchgate.net

Computational Modeling for Predicting Resistance Evolution

Computational and mathematical modeling has become an essential tool for understanding and predicting the evolutionary dynamics of fungicide resistance. nih.gov These models allow researchers to simulate the effects of different disease management strategies over multiple growing seasons, helping to design more durable and sustainable control programs.

The models focus on the "selection phase" of resistance, where fungicide applications select for less sensitive strains that are already present in the pathogen population at a low frequency. nih.gov By integrating various biological and chemical parameters, these simulations can compare the long-term outcomes of different fungicide use patterns, such as mixtures versus alternations.

Key parameters incorporated into these models include:

Pathogen Epidemiology: Factors like the pathogen's reproduction rate, spore dispersal, and the presence of sexual reproduction, which can recombine resistance genes. apsnet.org

Fungicide Characteristics: The model considers the dose-response curve of the fungicide for both sensitive and resistant strains, as well as its decay rate in the field. researchgate.netapsnet.org

Resistance Genetics: This includes the initial frequency of resistant alleles in the population and any fitness costs associated with resistance, where a resistant strain may be less competitive than the wild-type in the absence of the fungicide. apsnet.org

Management Strategy: The model simulates the type, timing, and number of fungicide applications per season. nih.gov

Modeling studies focusing on key pathogens like Zymoseptoria tritici (Septoria leaf blotch of wheat) have been used to evaluate strategies for DMI fungicides. These models consistently show that using fungicides in mixtures is a more robust strategy for delaying resistance evolution compared to applying them in alternation or using different single products in adjacent fields (concurrent use). apsnet.orgapsnet.org The models can predict the "effective life" of a fungicide, defined as the number of seasons a strategy can be used before resistance causes a significant loss of disease control. researchgate.netapsnet.org

Furthermore, these models can explore complex scenarios, such as the evolution of quantitative resistance, which involves multiple genetic changes each with a small effect, leading to a gradual erosion of fungicide efficacy. nih.gov This is characteristic of DMI resistance. The simulations have shown that while more frequent fungicide applications might provide better control in the short term, they accelerate the selection for resistance, leading to lower yields over longer timescales. nih.gov These predictive tools are crucial for developing evidence-based resistance management guidelines that balance immediate disease control with the long-term sustainability of fungicides like this compound.

Metabolism and Environmental Dynamics of S Prothioconazole

Enantioselective Metabolic Pathways in Plants

Prothioconazole (B1679736) undergoes metabolism in plants, leading to the formation of various metabolites. This process exhibits enantioselectivity, with differential transformation and conjugation processes for the (R) and (S) enantiomers nih.govepa.govdbcls.jpebrary.net.

Formation and Fate of (S)-Prothioconazole-Desthio and Other Metabolites

A primary metabolic pathway for prothioconazole in plants is desulfurization, leading to the formation of prothioconazole-desthio fao.orgnih.gov. Prothioconazole-desthio is identified as a major metabolite in all plant species investigated wikipedia.orgfao.org. Studies in wheat have shown that prothioconazole is rapidly metabolized, with prothioconazole-desthio being a significant residual metabolite mdpi.comresearchgate.net. The concentration of prothioconazole-desthio can reach peak levels relatively quickly in different plant tissues after application mdpi.com. For example, in wheat roots, prothioconazole-desthio concentration peaked at 24 hours in a low-concentration treatment group (1000 μg/L) and at 4 hours in a high-concentration group (5000 μg/L) mdpi.com. In wheat leaves, prothioconazole-desthio also showed a rapid increase, peaking at 8 hours in both low and high concentration groups mdpi.com.

Other metabolites, such as triazolylalanine, triazolylhydroxypropionic acid, and triazolylacetic acid, have also been identified, particularly in studies using triazole-labeled prothioconazole fao.org.

Differential Conjugation and Transformation Processes for Enantiomers

Research indicates that the metabolic transformation of prothioconazole in plants is enantioselective nih.govepa.govebrary.net. This includes differential conjugation and transformation processes for the (R) and (S) enantiomers ebrary.net. While specific details on the differential conjugation of this compound compared to the (R)-enantiomer are complex and depend on the plant species and metabolic pathways involved, the existence of enantioselective metabolism suggests that the (S)-enantiomer may be conjugated or transformed at different rates or to different products than the (R)-enantiomer ebrary.net.

Enantiomeric Uptake, Translocation, and Accumulation in Crop Plants

The uptake, translocation, and accumulation of prothioconazole in crop plants also exhibit enantioselectivity nih.govepa.gov. Studies in wheat have shown that prothioconazole and its metabolites are taken up by roots and translocated to stems and leaves mdpi.comresearchgate.net. The concentration of prothioconazole and its metabolites in wheat plants can vary depending on the application method (nutrient solution culture or spraying) and the concentration applied mdpi.comresearchgate.net. In nutrient solution culture, prothioconazole and its metabolites were primarily enriched in wheat roots mdpi.comresearchgate.net. When applied by spraying, prothioconazole and its metabolites were translocated from leaves to stems and roots mdpi.comresearchgate.net.

Enantioselective behavior has been observed in the translocation of prothioconazole within plants, with some studies suggesting preferential translocation of the (S)-enantiomer nih.govepa.gov.

Enantioselective Environmental Fate and Degradation

The behavior of prothioconazole and its metabolites in the environment is also subject to enantioselective processes, including biodegradation and photolytic degradation wikipedia.orgresearchgate.netresearchgate.netacs.orgacs.org.

Enantioselective Biodegradation in Soil and Aquatic Environments

Biodegradation is a significant pathway for the dissipation of prothioconazole in soil and aquatic environments researchgate.netebrary.net. Enantioselective biodegradation of prothioconazole has been widely observed in soil, with the (R)-enantiomer often degrading preferentially over the (S)-enantiomer wikipedia.orgresearchgate.netnih.govresearchgate.netepa.gov. This preferential degradation of (R)-prothioconazole can lead to a relative enrichment of this compound in soil over time researchgate.netresearchgate.netepa.gov.

Studies have reported half-lives for prothioconazole degradation in soil ranging from a few days to longer periods, with enantioselectivity influencing these rates researchgate.netepa.gov. For instance, in some soil studies, the half-lives for R-prothioconazole were shorter than those for S-prothioconazole epa.gov.

Enantioselective degradation of prothioconazole has also been observed in aquatic environments wikipedia.orgacs.org. The rate and extent of enantioselective degradation in water can depend on factors such as the type of water body acs.org.

The major metabolite, prothioconazole-desthio, has shown varying enantioselective degradation behavior in different environments and matrices researchgate.netepa.gov. While some studies in soil did not observe significant enantioselective degradation of prothioconazole-desthio, other studies in plants like tomato, cucumber, and pepper showed enantioselective degradation of prothioconazole-desthio, with the preferentially degraded enantiomer varying depending on the plant species researchgate.netepa.gov.

Photolytic Degradation Pathways of this compound and its Enantiomeric Metabolites

Photolytic degradation can contribute to the dissipation of prothioconazole in the environment, particularly in aquatic systems and on surfaces exposed to sunlight fao.orgresearchgate.netacs.org. Prothioconazole is known to undergo photolysis in water, with prothioconazole-desthio identified as a main degradation product fao.org. The photolytic degradation of prothioconazole in sterile aqueous buffer solutions has been reported with experimental half-lives of around 47.7 hours fao.org.

The photolytic degradation pathways of the individual enantiomers of prothioconazole and its metabolites, including this compound-desthio, may also exhibit enantioselectivity, although specific detailed studies focusing solely on the enantioselective photolysis of this compound were not explicitly detailed in the provided search results. However, the general principle of enantioselectivity in environmental processes suggests that the photolytic rates and products for the (S)-enantiomer could potentially differ from those of the (R)-enantiomer. Prothioconazole-desthio appears to resist further significant photolytic degradation.

Sorption and Leaching Behavior of Enantiomers in Soil Systems

The sorption and leaching behavior of pesticides in soil are critical processes influencing their environmental mobility and potential to reach groundwater. For chiral pesticides like prothioconazole, these processes can be enantioselective, meaning that one enantiomer may sorb or leach differently than the other epa.govresearchgate.netcsic.es.

While specific detailed studies focusing solely on the enantioselective sorption and leaching of this compound were not extensively detailed in the search results, research on other chiral pesticides, such as metalaxyl, demonstrates that enantioselectivity in leaching can occur, with enrichment of one enantiomer in the leachate researchgate.netcsic.es. Sorption can influence the enantiomeric composition in soil by affecting the bioavailability of enantiomers for degradation researchgate.net.

Prothioconazole itself is reported to degrade relatively quickly in aerobic soil systems, which can make its mobility characterization challenging due to its rapid transformation regulations.gov. Its major metabolite, prothioconazole-desthio, is considered moderately mobile based on its organic carbon partition coefficient (Koc) values, which range from 523 to 625 mL/g in various soil types regulations.govepa.gov. This suggests that prothioconazole-desthio has the potential for movement within the soil profile.

Studies have shown that the adsorption capacities (Kf values) for prothioconazole metabolites (referred to as M01 and M04 in one study) in three different soils ranged from 2.09 to 88.92 (μg/g)/(mg/L) for M04 and 8.98 to 243.30 (μg/g)/(mg/L) for M01 researchgate.netnih.gov. This variability in adsorption capacities across different soil types indicates that soil properties influence the extent to which these metabolites are retained in the soil matrix.

Transformation Products and Environmental Residue Dynamics

Prothioconazole undergoes transformation in the environment, leading to the formation of several degradation products. The primary and most significant metabolite is prothioconazole-desthio wikipedia.orgregulations.govepa.govepa.govregulations.govepa.gov. Other identified degradates include prothioconazole-S-methyl, 1,2,4-triazole, prothioconazole-sulfonic acid, prothioconazole-triazolinone, and hydroxylated prothioconazole-desthio derivatives regulations.govepa.gov.

Identification and Characterization of Enantiomeric Transformation Products

Prothioconazole and its major metabolite, prothioconazole-desthio, each possess a chiral center and exist as enantiomers acs.orgresearchgate.net. Research has confirmed that the transformation of prothioconazole to prothioconazole-desthio occurs enantioselectively in various matrices researchgate.netresearchgate.netnih.gov.

Studies using single enantiomers of prothioconazole have verified that (R)-prothioconazole is transformed to (R)-prothioconazole-desthio, and this compound is transformed to this compound-desthio researchgate.netnih.gov. Importantly, no enantiomerization (conversion between R and S forms) of either prothioconazole or its chiral metabolite has been observed researchgate.netnih.gov.

The formation of prothioconazole-desthio is rapid during the dissipation of the parent compound acs.orgnih.gov. Prothioconazole-desthio is formed through the desulfonation of prothioconazole regulations.govresearchgate.net. Prothioconazole-S-methyl is another major degradate, formed through methylation of the sulfur atom in prothioconazole regulations.gov.

Enantioselective degradation has been observed for prothioconazole in soil, with (R)-prothioconazole being preferentially degraded in several soil types under native conditions acs.orgnih.gov. Enantiomeric fraction (EF) values for prothioconazole in soil ranged from 0.32 to 0.41, indicating enrichment of the (S)-enantiomer over time acs.orgnih.gov. For prothioconazole-desthio enantiomers, degradation in soil was generally slower than the parent compound, and while some studies reported slight enantioselectivity nih.gov, others indicated no obvious enantioselective behavior in soil researchgate.net.

In plants, enantioselective dissipation of prothioconazole and prothioconazole-desthio enantiomers has also been observed, with the preferential degradation varying depending on the plant matrix acs.org. For instance, (R)-(-)-prothioconazole was preferentially degraded in tomato, cucumber, and pepper, while the enantioselective degradation of prothioconazole-desthio varied among these crops acs.org.

Quantitative Dynamics of this compound and Metabolites in Environmental Matrices

The quantitative dynamics of this compound and its metabolites in environmental matrices are characterized by the relatively rapid degradation of the parent compound and the persistence of its main metabolite, prothioconazole-desthio.

In aerobic soil systems, prothioconazole degrades rapidly, with reported half-lives ranging from less than 1 day to a few days regulations.govresearchgate.netnih.govnih.gov. For example, half-lives in three soil types under aerobic conditions ranged from 0.0565 to 2.27 days researchgate.netnih.gov. Another study reported half-lives below 5.82 days in wheat field soil nih.govresearchgate.net. The rapid degradation of the parent compound contributes to the formation of metabolites.

Prothioconazole-desthio, the primary metabolite, is significantly more persistent in soil and other environmental matrices compared to prothioconazole wikipedia.orgmdpi.comnih.govresearchgate.net. Half-lives for prothioconazole-desthio in soil under aerobic conditions have been reported to range from 16.6 to 99.6 days researchgate.netnih.gov, and up to 84.5 to 96.3 days in surface soil in different locations epa.gov. In aerobic aquatic metabolism studies, prothioconazole combined residues of concern (including prothioconazole and its major degradates) had half-lives ranging from 67 to 433 days epa.gov. Prothioconazole-desthio also appears to be more resistant to photolysis than the parent compound epa.gov.

The concentrations of prothioconazole and prothioconazole-desthio residues in environmental matrices like soil and plants have been quantified in various studies. In wheat field soil, terminal residues of prothioconazole were generally low due to rapid degradation, while prothioconazole-desthio residues were more persistent nih.govresearchgate.net. Studies have shown that prothioconazole-desthio can accumulate in soil and plants as the parent compound dissipates researchgate.netnih.govnih.gov.

Enantioselective degradation rates contribute to changes in the enantiomeric fraction of prothioconazole and prothioconazole-desthio over time in the environment acs.orgnih.gov. For instance, in one soil study, the half-lives for (R)-prothioconazole and this compound were 0.48 and 0.60 days, respectively, indicating faster degradation of the R-enantiomer and leading to a higher concentration of the S-enantiomer after a period acs.org.

Advanced Analytical Methodologies for Enantiomeric Analysis

Chiral Chromatographic Techniques for Enantioseparation

Chiral chromatography is a cornerstone for the enantioseparation of prothioconazole (B1679736) and its primary metabolite, prothioconazole-desthio. By employing chiral stationary phases (CSPs), which create a chiral environment, the differential interaction with enantiomers allows for their separation. Polysaccharide-based CSPs have demonstrated particular efficacy in this regard. nih.gov

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) stands out as a highly sensitive and efficient method for the enantioselective determination of prothioconazole and prothioconazole-desthio. researchgate.netnih.gov This technique leverages the high separation efficiency of UPLC with the specificity and sensitivity of MS/MS detection. researchgate.net

Researchers have successfully established methods using polysaccharide-based chiral columns, such as a Lux cellulose-1 column, to achieve baseline separation of the enantiomers. researchgate.net The absolute configurations and elution order have been identified as R-(+)-prothioconazole-desthio, S-(−)-prothioconazole-desthio, R-(−)-prothioconazole, and S-(+)-prothioconazole. nih.gov This high-resolution separation is crucial for accurately studying the stereoselective behavior of the fungicide and its metabolite in various environments. researchgate.netnih.gov The UPLC-MS/MS method provides a significant improvement in the resolution of different chiral compounds under a single set of conditions. researchgate.net

Table 1: UPLC-MS/MS Method Parameters for Prothioconazole Enantioseparation

| Parameter | Details |

| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |

| Chiral Column | Lux cellulose-1 researchgate.net |

| Elution Order | 1. R-(+)-prothioconazole-desthio 2. S-(−)-prothioconazole-desthio 3. R-(−)-prothioconazole 4. S-(+)-prothioconazole nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) researchgate.net |

Supercritical Fluid Chromatography (SFC) presents a rapid and efficient alternative to traditional liquid chromatography for the chiral separation of prothioconazole. nih.gov By using supercritical CO2 as the main mobile phase, SFC can significantly shorten analysis times. nih.gov

A method utilizing a cellulose (B213188) tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phase with a mobile phase of CO2-2-propanol (80:20, v/v) achieved successful separation of prothioconazole enantiomers. nih.gov The analysis run time was approximately 4 minutes, which is about five times shorter than comparable High-Performance Liquid Chromatography (HPLC) methods. nih.gov This high-speed capability makes SFC-MS/MS particularly suitable for high-throughput enantioselective determination and quantitative analysis of prothioconazole in various samples. nih.gov

Table 2: SFC Method Parameters for Prothioconazole Enantioseparation

| Parameter | Details |

| Technique | Supercritical Fluid Chromatography (SFC) nih.gov |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate)-coated CSP nih.gov |

| Mobile Phase | CO2-2-propanol (80:20, v/v) nih.gov |

| Analysis Time | ~ 4 minutes nih.gov |

| Elution Order | The later-eluting enantiomer was identified as (R)-(−)-prothioconazole. nih.gov |

Electrophoretic Methods for Enantiomeric Analysis

Capillary electrophoresis (CE) has emerged as a rapid, highly efficient, and cost-effective technique for the enantioseparation of prothioconazole and its metabolites. nih.govukm.my This method requires less solvent and offers sharp peaks due to the near-uniform velocity of the liquid within the capillary, which minimizes peak broadening. ukm.my

Specific CE methodologies have been developed for the chiral separation of prothioconazole and its metabolite, prothioconazole-desthio. nih.gov One method achieved the separation of prothioconazole enantiomers in just 4.5 minutes with a resolution of 2.8, using a neutral cyclodextrin (B1172386) (heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) as a chiral selector. nih.gov

For the simultaneous enantioseparation of both prothioconazole and prothioconazole-desthio, a different approach was required. A negatively charged cyclodextrin (sulfated-γ-cyclodextrin) was employed, achieving separation in 5.5 minutes with resolution values of 1.9 for prothioconazole and 8.2 for prothioconazole-desthio. nih.gov These developed CE methods are robust enough for analyzing commercial agrochemical formulations and for conducting degradation studies in environmental samples. nih.gov

Method Validation and Application in Complex Research Matrices

The validation of these advanced analytical methods is paramount to ensure their accuracy, precision, and reliability for quantitative analysis in complex samples such as soil, water, and plant tissues. researchgate.netnih.gov

The UPLC-MS/MS, SFC, and CE methods have all been successfully validated and applied to the quantitative analysis of prothioconazole and prothioconazole-desthio enantiomers in various matrices. researchgate.netnih.govnih.gov

For the UPLC-MS/MS method, mean recoveries from fortified samples (including soil) ranged from 71.8% to 102.0%. researchgate.netnih.gov The precision of the method was demonstrated with intraday relative standard deviations (RSDs) of 0.3–11.9% and interday RSDs of 0.9–10.6%. nih.gov This method was applied to study the formation of prothioconazole-desthio in soil, revealing that R-prothioconazole degraded preferentially. researchgate.net

The SFC method, applied to soil and tomato samples, showed good linearity (R² ≥ 0.9992) and high recoveries ranging from 91.84% to 101.66%, with RSDs at or below 3.98%. nih.gov

The CE methods proved effective for degradation studies in soil and sand. nih.gov For these environmental matrices, the limits of detection (LODs) were below 0.9 mg L⁻¹ for prothioconazole enantiomers and 1.3 mg L⁻¹ for prothioconazole-desthio enantiomers. nih.gov Recovery values were excellent, ranging from 96-99% for sand and 97-100% for soil samples. nih.gov

Table 3: Method Validation and Application Data

| Analytical Technique | Matrix | Recoveries (%) | RSDs (%) | Limit of Detection (LOD) |

| UPLC-MS/MS | Soil, Agricultural Samples researchgate.netnih.gov | 71.8 - 102.0 nih.gov | 0.3 - 11.9 (intraday) 0.9 - 10.6 (interday) nih.gov | Not Specified |

| SFC | Soil, Tomatoes nih.gov | 91.84 - 101.66 nih.gov | ≤ 3.98 nih.gov | Not Specified |

| Capillary Electrophoresis | Soil, Sand nih.gov | 96 - 100 nih.gov | Not Specified | < 0.9 mg L⁻¹ (Prothioconazole) < 1.3 mg L⁻¹ (Prothioconazole-desthio) nih.gov |

Development of High-Throughput Enantioselective Analytical Protocols

The advancement of analytical methodologies for the enantiomeric analysis of (S)-prothioconazole has been driven by the need for rapid and efficient separation techniques. High-throughput protocols are essential for routine monitoring in environmental and food safety applications, as well as for stereoselective metabolism and degradation studies. Key developments have centered on chromatographic and electrophoretic techniques that significantly reduce analysis time while maintaining high resolution and sensitivity.

Supercritical fluid chromatography (SFC) has emerged as a particularly effective high-throughput method for the chiral separation of prothioconazole and its primary metabolite, prothioconazole-desthio. researchgate.netnih.gov The inherent properties of supercritical fluids, such as low viscosity and high diffusivity, enable the use of high flow rates, which shortens analysis times without compromising separation efficiency. One study achieved the baseline enantioseparation of both prothioconazole and prothioconazole-desthio in under two minutes. acs.org This rapid analysis was accomplished using a Chiralcel OD-3 column with a mobile phase consisting of CO2 and 2-propanol modified with acetic acid and ammonium (B1175870) acetate (B1210297). acs.org Another rapid SFC method successfully separated prothioconazole enantiomers in approximately four minutes using a cellulose tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phase. nih.gov

Capillary electrophoresis (CE) offers a cost-effective and rapid alternative for the enantioseparation of prothioconazole. nih.gov A developed CE methodology achieved the separation of prothioconazole enantiomers in just 4.5 minutes with a resolution of 2.8. nih.gov This was accomplished using heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin as a neutral cyclodextrin chiral selector. nih.gov A simultaneous separation of the enantiomers of both prothioconazole and prothioconazole-desthio was also developed, with a total analysis time of 5.5 minutes, by employing a negatively charged sulfated-γ-cyclodextrin. nih.gov

High-performance liquid chromatography (HPLC) remains a robust technique for the enantiomeric separation of prothioconazole, with various chiral stationary phases (CSPs) demonstrating successful resolution. nih.gov Polysaccharide-based CSPs have shown particular efficacy. nih.gov For instance, the simultaneous enantiomeric separation of prothioconazole and prothioconazole-desthio has been achieved on a Lux Cellulose-1 column. nih.gov While traditional HPLC methods may have longer run times compared to SFC, advancements in ultra-performance liquid chromatography (UPLC) have significantly reduced analysis times. An efficient UPLC-tandem mass spectrometry method was established for the determination of prothioconazole and prothioconazole-desthio enantiomers, demonstrating its suitability for high-throughput analysis in various agricultural and environmental samples. nih.gov

The following tables summarize the key parameters and findings from various high-throughput enantioselective analytical protocols developed for prothioconazole.

Table 1: Supercritical Fluid Chromatography (SFC) Methods for High-Throughput Enantioselective Analysis of Prothioconazole

| Chiral Stationary Phase | Mobile Phase | Analysis Time (min) | Resolution (Rs) | Application | Reference |

| Chiralcel OD-3 | CO2/0.2% acetic acid-5 mmol/L ammonium acetate 2-propanol (85:15, v/v) | < 2 | > 3.0 | Tomato, Cucumber, Pepper | acs.org |

| Cellulose tris(3, 5-dimethylphenylcarbamate)-coated | CO2-2-propanol (80:20, v/v) | ~ 4 | Not Specified | Soil, Tomatoes | nih.gov |

Table 2: Capillary Electrophoresis (CE) Methods for High-Throughput Enantioselective Analysis of Prothioconazole

| Chiral Selector | Analysis Time (min) | Resolution (Rs) | Application | Reference |

| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | 4.5 | 2.8 | Commercial Agrochemical Formulations | nih.gov |

| Sulfated-γ-cyclodextrin | 5.5 | 1.9 (Prothioconazole), 8.2 (Prothioconazole-desthio) | Soil, Sand | nih.gov |

Table 3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Enantioselective Analysis of Prothioconazole

| Technique | Chiral Stationary Phase | Mobile Phase | Application | Reference |

| HPLC | Lux Cellulose-1 | Acetonitrile and Water | Environmental Samples | nih.gov |

| HPLC | Chiralcel OD, Chiralcel OJ-H | Not Specified | Environmental Samples | nih.gov |

| UPLC-MS/MS | Not Specified | Not Specified | Agricultural and Environmental Samples | nih.gov |

Molecular Docking and Dynamics Simulations for Enantiomer-Target Interactions

Molecular modeling techniques, such as docking and dynamics simulations, are valuable tools for investigating the binding interactions between chiral molecules like prothioconazole enantiomers and their protein targets, specifically fungal CYP51. These methods can provide insights into the stereoselective nature of these interactions.

In Silico Modeling of this compound Binding to Fungal CYP51

In silico modeling, including molecular docking, has been employed to study the binding of prothioconazole enantiomers to fungal CYP51. Studies have investigated the interactions of prothioconazole enantiomers with CYP51 from various fungal pathogens. For example, molecular docking studies examining the stereoselective interactions between prothioconazole enantiomers and CYP51 in Fusarium oxysporum f. sp. cubense tropical race 4 (TR4) have been reported. These studies aim to elucidate how the different spatial configurations of the (R) and (S) enantiomers influence their fit and interaction within the enzyme's active site.

Prediction of Stereoselective Binding Sites and Energetics

Computational studies can predict the specific binding sites within the fungal CYP51 enzyme where the this compound enantiomer interacts. Furthermore, these methods can estimate the binding energy or affinity of this compound compared to the (R) enantiomer. Research involving molecular docking has suggested stereoselective binding affinity, with one study indicating that the (R)-prothioconazole enantiomer showed better binding affinity with CYP51 than the this compound enantiomer in TR4. These predictions help to explain observed differences in the biological activity of the enantiomers, suggesting that the enantioselective mechanism may involve differential binding to the CYP51 target site.

Quantitative Structure-Activity Relationships (QSAR) for Enantiomeric Activity

Quantitative Structure-Activity Relationship (QSAR) models explore the mathematical relationship between the structural properties of molecules and their biological activity or other properties. For chiral compounds, enantioselective QSAR models can differentiate the contributions of individual enantiomers.

Development of QSAR Models for this compound Fungicidal Efficacy

The development of QSAR models specifically for the fungicidal efficacy of this compound would involve correlating various molecular descriptors of the (S) enantiomer with its observed biological activity against target fungi. While general QSAR studies on triazole fungicides exist, specific detailed QSAR models focusing solely on the fungicidal efficacy of the isolated this compound enantiomer were not prominently found in the search results. Research often focuses on the racemic mixture or compares the activity of both enantiomers.

Correlation of Molecular Descriptors with Enantioselective Biological and Environmental Behavior

QSAR approaches can be used to correlate molecular descriptors of this compound with its enantioselective biological behavior (e.g., differences in potency compared to the R-enantiomer) and environmental behavior (e.g., degradation rates, mobility, or bioaccumulation potential of the specific enantiomer). Studies on other chiral pesticides highlight the importance of understanding enantioselective environmental behavior and ecotoxicity, indicating that enantiomers can differ in their degradation and toxicity. Applying QSAR in this context for this compound would involve identifying molecular features that govern these enantioselective processes, although specific published models for this compound's environmental behavior were not detailed in the search results.

Environmental Fate and Transport Modeling of Enantiomers

Modeling the environmental fate and transport of pesticides is crucial for assessing their potential impact. For chiral pesticides like prothioconazole, it is important to consider the behavior of individual enantiomers, as they can exhibit differential degradation rates, mobility, and transformation pathways in various environmental compartments (soil, water, air).

Environmental fate and transport models for prothioconazole enantiomers would ideally simulate processes such as volatilization, degradation (hydrolysis, photolysis, biodegradation), adsorption to soil particles, and transport through soil and water. While the environmental behavior of prothioconazole and its major metabolite, prothioconazole-desthio, has been studied, specific detailed environmental fate and transport models that explicitly track and predict the behavior of the individual this compound enantiomer were not explicitly detailed in the provided search results. Such models would need to incorporate enantiomer-specific parameters for degradation and interaction with the environment to accurately predict the persistence, distribution, and potential exposure risks associated with this compound.

Predictive Models for Enantioselective Degradation Kinetics in Soil and Water Predictive models are employed to understand and forecast the rates at which the (S)- and (R)-enantiomers of prothioconazole degrade in different environmental matrices, such as soil and water. Studies have investigated the enantioselective degradation of prothioconazole in soils, observing preferential degradation of one enantiomer over the other depending on soil type and conditionsresearchgate.net. For instance, research has indicated that the (R)-prothioconazole enantiomer is preferentially degraded in soils, leading to an enrichment of the this compound enantiomerresearchgate.net.